molecular formula C19H23N3 B1223653 N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide CAS No. 86332-16-3

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Cat. No.: B1223653
CAS No.: 86332-16-3
M. Wt: 293.4 g/mol
InChI Key: HAVINNWJVRVGNR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide: is a chemical compound with the molecular formula C19H23N3 . It is a carbodiimide derivative widely used in various fields of research, including chemistry, biology, medicine, and industry. This compound is known for its role as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide typically involves the reaction of cyclohexylamine with 4-(dimethylamino) naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbodiimide derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide has a wide range of scientific research applications:

    Chemistry: Used as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry.

    Biology: Employed in the modification of biomolecules and the study of protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide involves its ability to form covalent bonds with target molecules. This compound acts as a coupling agent by facilitating the formation of peptide bonds between amino acids. It also functions as a crosslinking agent by linking polymer chains, thereby enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

  • N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N,N-Dimethylcyclohexylamine
  • N-Cyclohexyl-N’-(4-(dimethylamino)phenyl)carbodiimide

Comparison: N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industrial processes .

Properties

InChI

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVINNWJVRVGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86332-16-3
Record name N-Cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086332163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCD-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFN1ZK41CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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